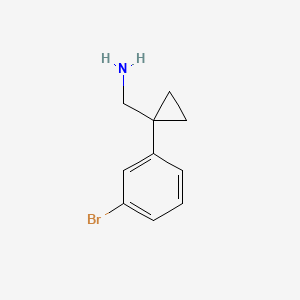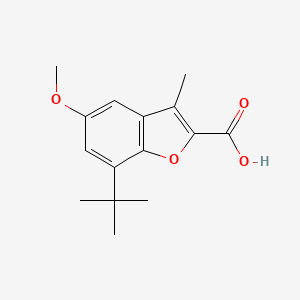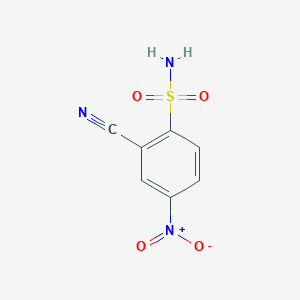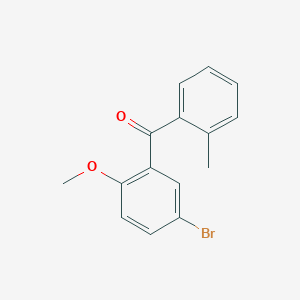![molecular formula C17H18O2S B1517807 3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 1099660-34-0](/img/structure/B1517807.png)
3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid
Übersicht
Beschreibung
3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid, also known as TBPA, is a synthetic compound created through a reaction between butylphenylthiophen-2-ylprop-2-enol and acetic acid. TBPA has been studied extensively as a potential therapeutic agent for a variety of medical applications, with promising results.
Wissenschaftliche Forschungsanwendungen
Photoalignment in Liquid Crystals
Researchers have explored the use of derivatives of prop-2-enoates, including those from 3-(thiophen-2-yl)-prop-2-enoic acid, in promoting photoalignment of nematic liquid crystals. These materials, when included in the alignment layer of liquid crystal displays (LCDs), significantly influence the photoalignment properties. This is especially notable with fluorinated and non-fluorinated phenols, impacting the alignment quality of commercial nematic liquid crystals (Hegde et al., 2013).
Dye-Sensitized Solar Cells
In dye-sensitized solar cells, derivatives of 3-(thiophen-2-yl)-prop-2-enoic acid have been utilized in the synthesis of organic dyes. These dyes, when tested in solar cell devices, exhibit significant open-circuit voltage and power conversion efficiencies. Such findings highlight the potential of these materials in enhancing solar cell performance (Robson et al., 2013).
Antioxidant Properties
The antioxidant efficiency of dihydrolipoic and thioctic acids, related to 3-(thiophen-2-yl)-prop-2-enoic acid, has been a subject of study. These acids exhibit potent antioxidant properties, impacting the scavenging of peroxyl radicals and enhancing the antioxidant potency of other antioxidants in various phases (Kagan et al., 1992).
Molecular Engineering for Solar Cells
Molecular engineering involving 3-(thiophen-2-yl)-prop-2-enoic acid derivatives has been utilized in developing organic sensitizers for solar cells. These sensitizers, when anchored onto titanium dioxide, demonstrate high conversion efficiencies and potential for improved solar energy harvesting (Hagberg et al., 2008).
Luminescence Sensitization
Thiophenyl-derivatized compounds, akin to 3-(thiophen-2-yl)-prop-2-enoic acid, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. These compounds exhibit significant luminescence efficiency, demonstrating their potential in applications like luminescent materials and optical devices (Viswanathan & Bettencourt-Dias, 2006).
Crystal Structure Analysis
Studies on the crystal structure of related compounds have provided insights into their molecular arrangement, intramolecular interactions, and potential applications in material science and pharmaceuticals (Venkatesan et al., 2016).
Anti-Inflammatory Applications
Research into β-hydroxy-β-arylpropanoic acids, structurally similar to 3-(thiophen-2-yl)-prop-2-enoic acid derivatives, has shown significant anti-inflammatory activity. These compounds demonstrate potential as therapeutic agents in the treatment of inflammation-related disorders (Dilber et al., 2008).
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-butylphenyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-2-3-4-13-5-7-14(8-6-13)16-11-9-15(20-16)10-12-17(18)19/h5-12H,2-4H2,1H3,(H,18,19)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHXABZECCFPX-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)




![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)